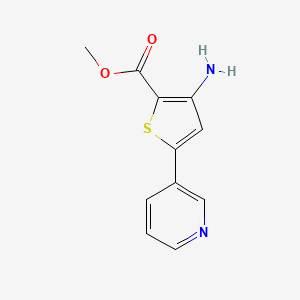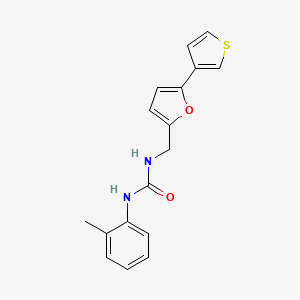![molecular formula C15H22N2O B2491523 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 2126159-81-5](/img/structure/B2491523.png)
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related spirolactams and spirolactones, including compounds similar to 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, involves strategic organic reactions. For instance, the decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives leading to spirolactams demonstrates a method for constructing the spirocyclic framework, a key aspect of synthesizing such compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, can be analyzed through various spectroscopic techniques. Crystallography studies provide insights into the conformations and stereochemistry of these molecules, which are essential for understanding their chemical behavior and interactions (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds like 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane undergo various chemical reactions, including cycloadditions, rearrangements, and ring-opening reactions, which are pivotal for functionalizing and further derivatizing these molecules for potential applications. The reactivity of such compounds can be enhanced or modulated by substituents, as seen in studies involving similar spirolactones and spirolactams (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, including melting points, solubility, and crystal structure, are critical for its handling and use in further chemical syntheses. These properties are influenced by the molecular structure and can be determined through experimental measurements and computational modeling (Jiang & Zeng, 2016).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, such as acidity, basicity, and reactivity towards various reagents, define their role in synthesis and potential biological activity. These properties are often studied through synthetic routes that test the compounds' behavior under different chemical conditions (Capriati et al., 2006).
科学的研究の応用
Synthesis Techniques : A study by Martin‐Lopez and Bermejo‐Gonzalez (1994) detailed the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from (D,L)-pipecolinic acid, using diphenylphosphorazidate (DPPA) for decarbonylation. This research provides a method for creating spiro compounds, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Oxidative Cyclization : Another study by the same authors in 1998 explored the synthesis of similar compounds through oxidative cyclization of olefinic precursors, demonstrating a technique for constructing azaspiro[4.5]decane systems (Martin‐Lopez & Bermejo, 1998).
Stereochemistry Analysis : In 2004, Guerrero-Alvarez et al. investigated the relative configuration of various 1,4-diazaspiro[4.5]decanes, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, using NMR techniques. This study is significant for understanding the stereochemical properties of such compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Synthesis of Spirolactams : Martín and Bermejo (1995) described the synthesis of α,β-unsaturated spirolactams by intramolecular cyclization of N-acyliminium ions, an approach relevant to the creation of compounds like 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (Martín & Bermejo, 1995).
Crystallographic Analysis : Research by Rohlíček et al. (2010) on alaptide, a related compound, using synchrotron powder diffraction data, provides insights into the molecular and crystal structure of spiro compounds, which is crucial for understanding their chemical properties (Rohlíček, Maixner, Pažout, Hušák, Cibulková, & Kratochvíl, 2010).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGLKSVHNKOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)
![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)
![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)


![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)